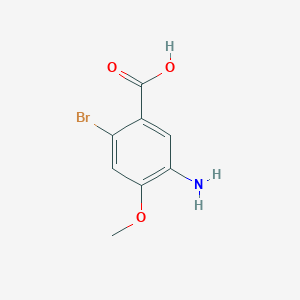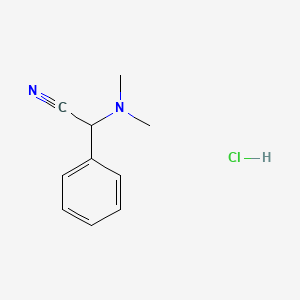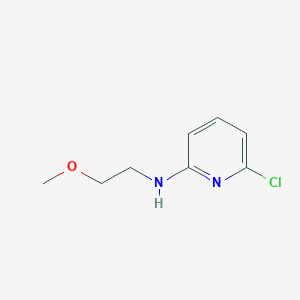
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine
Vue d'ensemble
Description
“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a chemical compound . It is also known as “6-chloro-N- (2-methoxyethyl)pyridine-3-carboxamide” with a CAS Number of 1016741-22-2 . The molecular weight of this compound is 214.65 .
Molecular Structure Analysis
The molecular formula of “6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is C9H11ClN2O2 . The InChI code for this compound is 1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) .
Physical And Chemical Properties Analysis
“6-Chloro-N-(2-methoxyethyl)-2-pyridinamine” is a solid at room temperature . Its melting point is between 113-114 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthetic Protocols and Structural Insights : Research by Tranfić et al. (2011) focused on synthesizing pyridine derivatives and analyzing their structures via X-ray diffraction, spectroscopy, and other methods. The study revealed unique structural features and supramolecular arrangements, contributing to the understanding of pyridine derivatives' chemical behavior (Tranfić, Halambek, Cetina, & Jukić, 2011).
Enhanced Dienophilicity of Pyridyne Analogs : Connon and Hegarty (2004) reported the enhanced reactivity of pyridyne analogs towards [4+2] cycloaddition reactions. This study provides insights into regioselective syntheses facilitated by substituent effects on pyridine rings, highlighting the versatility of pyridine derivatives in synthetic chemistry (Connon & Hegarty, 2004).
Crystal and Molecular Structure Analysis : Lakshminarayana et al. (2009) synthesized and characterized a chloropyridin-3-yl derivative, examining its crystal structure to understand the intermolecular interactions that stabilize such compounds. This research contributes to the design and synthesis of pyridine-based molecules with specific properties (Lakshminarayana et al., 2009).
Reactivity and Applications
Lithiation and Reactivity Studies : Gros, Choppin, and Fort (2003) investigated the lithiation of chloro and methoxypyridines, providing valuable information on the reactivity and potential for functionalization of pyridine derivatives. This research aids in understanding the mechanisms underlying pyridine modification, which is crucial for synthesizing complex organic molecules (Gros, Choppin, & Fort, 2003).
Osmium-Hexahydride Complex Reactions : The study by Resano Barrio, Esteruelas, and Oñate (2004) explored the activation of C(sp2)−H and reduction of CE bonds using an osmium-hexahydride complex, demonstrating the pyridinamine's role in catalyzing these reactions. Such research highlights the potential of pyridine derivatives in catalysis and organic synthesis (Resano Barrio, Esteruelas, & Oñate, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-12-6-5-10-8-4-2-3-7(9)11-8/h2-4H,5-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZTZGHJJDBPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-methoxyethyl)-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




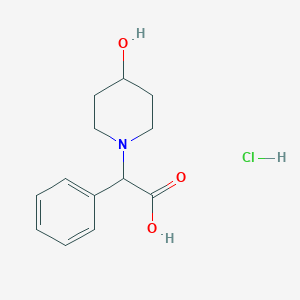
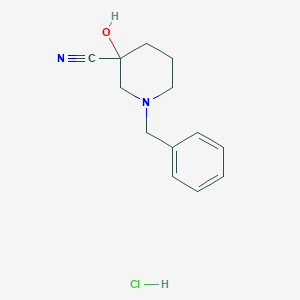
![2-(2-{[2-(Dimethylamino)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B1443223.png)
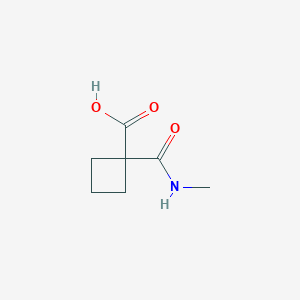
![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)
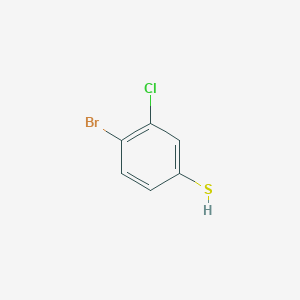

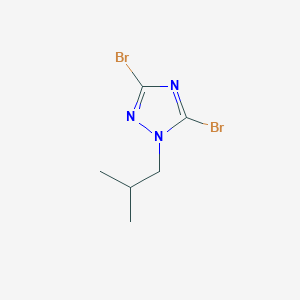
![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)
![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)
![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)
